![molecular formula C36H44Br2N2O2 B1457698 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline CAS No. 565228-31-1](/img/structure/B1457698.png)
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline
Overview
Description
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, abbreviated as BODQ, is an organic compound with a distinct aromatic structure. It belongs to the class of quinoxaline derivatives, which are a group of compounds that are widely used in medicinal and biological research. BODQ has been used for a variety of applications, such as in the synthesis of other compounds, as a dye, and as a fluorescent probe for studying the structure and function of biological molecules.
Scientific Research Applications
Photovoltaic Applications
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline and its derivatives have been extensively studied for their potential in organic photovoltaic devices. For instance, novel conjugated polymers containing quinoxaline units have shown promise as electron donor materials in bulk heterojunction solar cells due to their excellent solution processability and decomposition temperatures above 300°C. These materials exhibit strong and broad absorbance from 400 to 700 nm, making them suitable for solar energy conversion (Alqurashy et al., 2020).
In another study, quinoxaline-based conjugated polymers were designed to improve photovoltaic performance by extending the length of the conjugated side chain and reducing steric hindrance. The optimization of these polymers led to significant improvements in the performance of polymer solar cells (Ouyang et al., 2015).
Electrochromic Materials
Quinoxaline derivatives have also been explored for their use in electrochromic materials. A study synthesized novel monomers based on quinoxaline and thiophene derivatives for electrochromic applications. These materials demonstrated high coloration efficiency, fast response time, and significant change in transmittance, suggesting their utility in NIR electrochromic devices (Zhao et al., 2014).
properties
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJTZANZCULRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




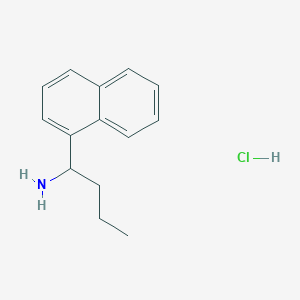


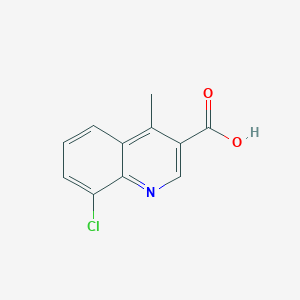
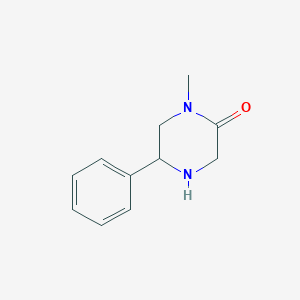
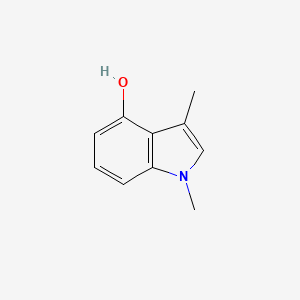

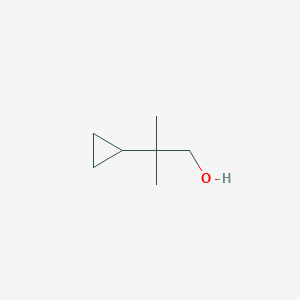

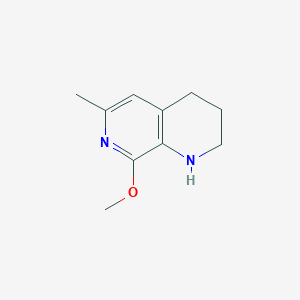
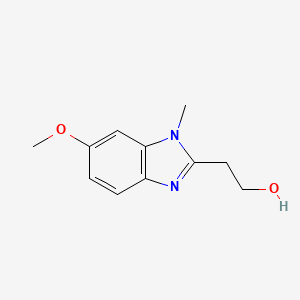
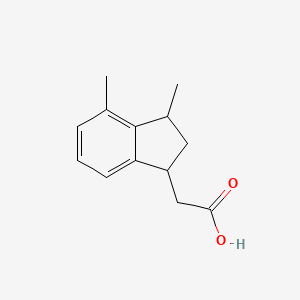
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)